

# Measuring Mitochondrial Calcium with Fluo-5N: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fluo-5N*  
Cat. No.: *B1264630*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Fluo-5N**, a low-affinity fluorescent indicator, for the quantitative measurement of mitochondrial calcium ( $[Ca^{2+}]_m$ ). This document outlines the principles of **Fluo-5N**-based  $[Ca^{2+}]_m$  detection, detailed experimental protocols for both intact cells and isolated mitochondria, and data analysis considerations.

### Introduction to **Fluo-5N**

**Fluo-5N** is a fluorescent calcium indicator characterized by a low binding affinity for  $Ca^{2+}$ , with a dissociation constant ( $K_d$ ) of approximately  $90 \mu M$ .<sup>[1][2][3][4]</sup> This property makes it particularly well-suited for measuring the high calcium concentrations typically found within the mitochondrial matrix, which can range from  $1 \mu M$  to  $1 mM$  and would saturate high-affinity indicators like Fluo-4.<sup>[1][3][4]</sup> **Fluo-5N** is compatible with common excitation sources, such as the 488 nm argon-ion laser, making it ideal for confocal microscopy, flow cytometry, and microplate-based assays.<sup>[1][3]</sup> Upon binding to  $Ca^{2+}$ , its fluorescence intensity increases by over 100-fold.<sup>[1][3]</sup>

## Principle of Measurement

The acetoxymethyl (AM) ester form of **Fluo-5N** is cell-permeant and can be loaded into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the indicator in its active, membrane-impermeant form. While not specifically targeted to mitochondria, its low affinity for  $\text{Ca}^{2+}$  means its fluorescence is minimal in the cytosol where resting  $[\text{Ca}^{2+}]$  is low (~100 nM). However, in the high  $[\text{Ca}^{2+}]$  environment of the mitochondria, **Fluo-5N** exhibits a robust fluorescence signal, allowing for the specific measurement of  $[\text{Ca}^{2+}]_m$ . For in vitro assays, the salt form of **Fluo-5N** can be used with isolated mitochondria.

## Quantitative Data Summary

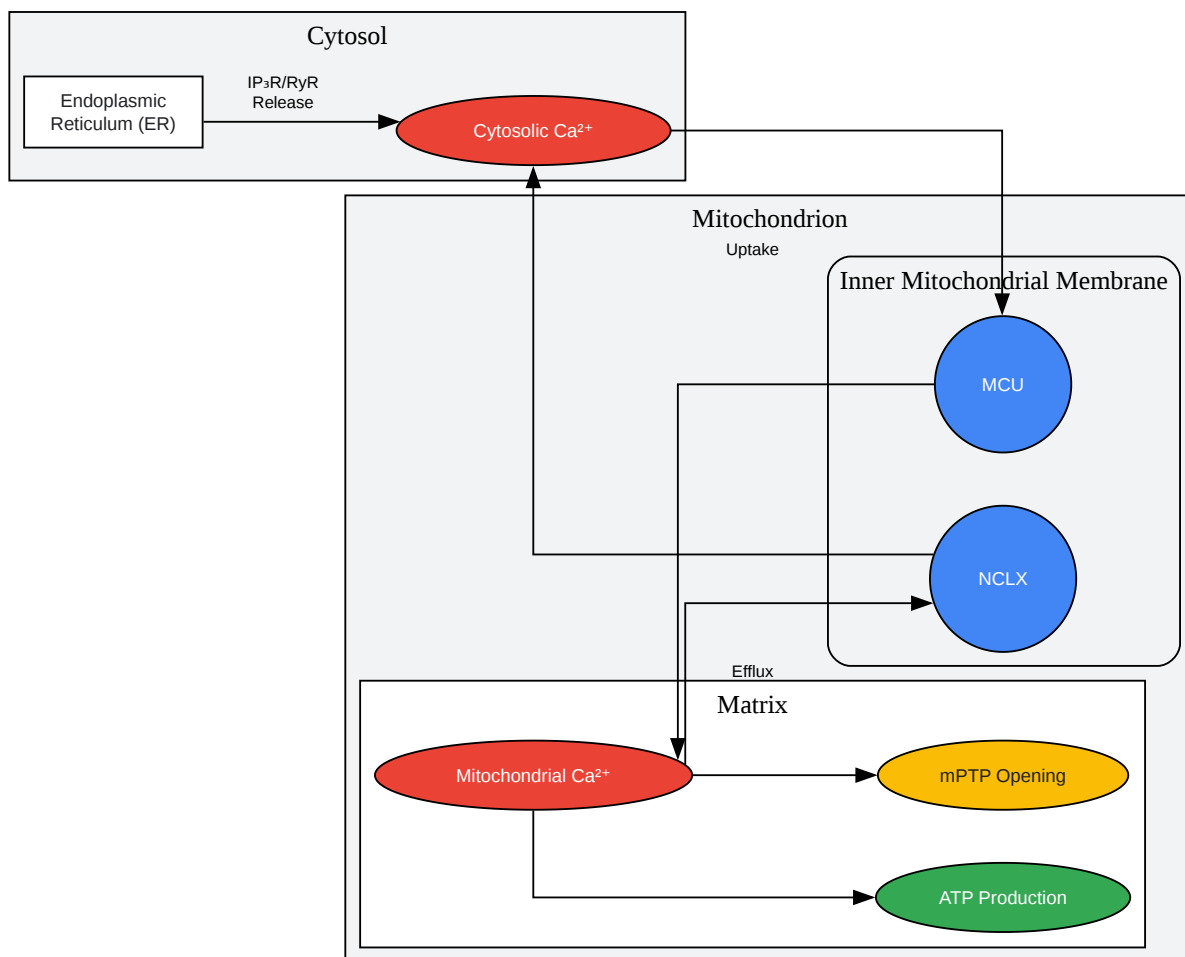
The key properties of **Fluo-5N** are summarized in the table below for easy reference.

Property	Value	References
Excitation Wavelength (max)	~494 nm	[1][3]
Emission Wavelength (max)	~516 nm	[1][3]
Dissociation Constant (Kd) for $\text{Ca}^{2+}$	~90 $\mu\text{M}$	[1][2][3][4]
Reported Fold Fluorescence Increase	>100-fold	[1][3]
Filter Set Compatibility	FITC	[1]
Formulations	AM ester (cell-permeant), Salt (cell-impermeant)	[1][3]

## Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the mitochondrial calcium signaling pathway and the general experimental workflow for measuring  $[\text{Ca}^{2+}]_m$  with **Fluo-5N**.

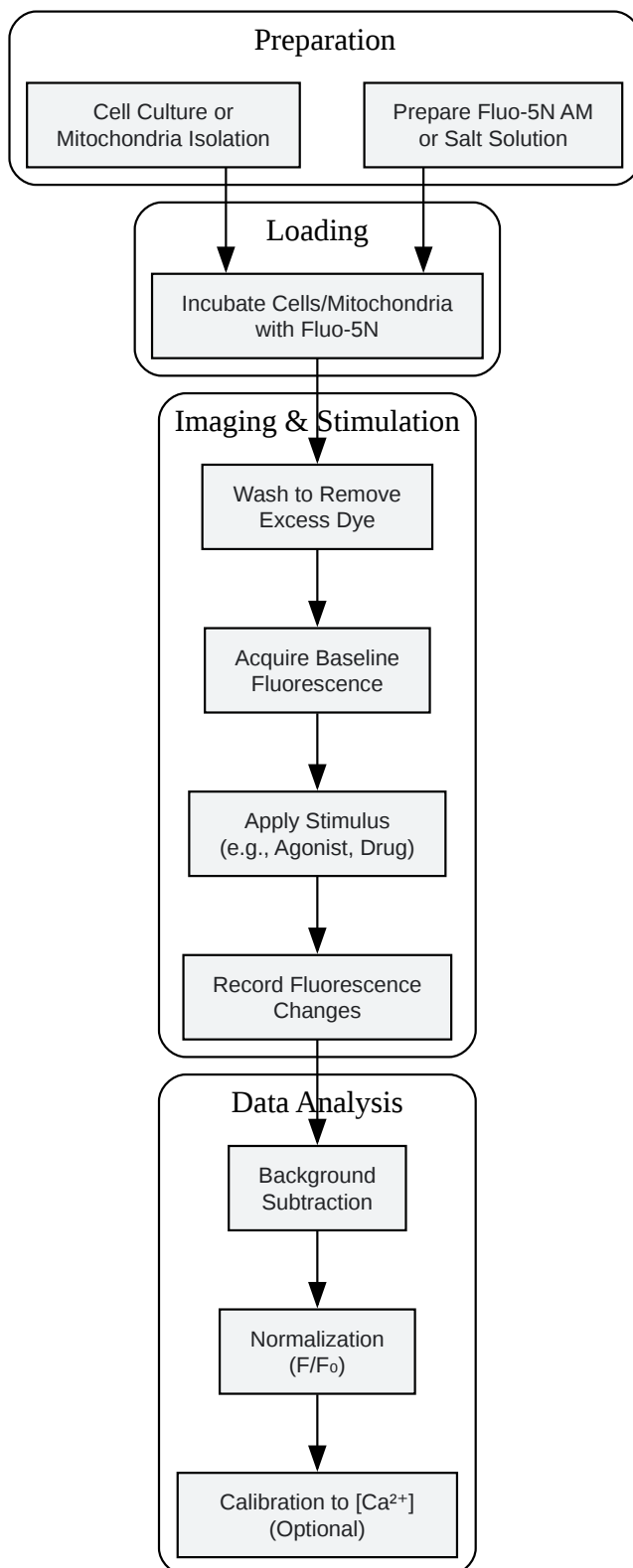
### Mitochondrial Calcium Signaling Pathway



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Caption: Mitochondrial calcium signaling pathway.

## General Experimental Workflow



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Caption: General experimental workflow for mitochondrial calcium measurement.

## Detailed Experimental Protocols

### Protocol 1: Measuring $[Ca^{2+}]_m$ in Intact Cells using Fluo-5N AM

This protocol is designed for researchers working with adherent cells on coverslips for imaging with a confocal microscope.

Materials:

- **Fluo-5N AM**
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
- Agonist or compound of interest for stimulation
- Confocal microscope with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm).<sup>[5]</sup>

Procedure:

- Cell Preparation:
  - Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
  - Grow cells to the desired confluency.
- Loading Solution Preparation:
  - Prepare a 1-5 mM stock solution of **Fluo-5N AM** in anhydrous DMSO.
  - For a final loading concentration of 1-5  $\mu$ M, dilute the **Fluo-5N AM** stock solution in a physiological buffer.

- To aid in dispersing the AM ester in the aqueous buffer, add an equal volume of 20% Pluronic F-127 to the **Fluo-5N** AM stock before diluting it in the buffer.[6]
- Cell Loading:
  - Remove the cell culture medium and wash the cells once with the physiological buffer.
  - Add the **Fluo-5N** AM loading solution to the cells and incubate for 30-60 minutes at 37°C. [6] The optimal time and concentration may need to be determined empirically for each cell type.
- Washing and De-esterification:
  - After incubation, wash the cells twice with the physiological buffer to remove excess dye.
  - Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by cytosolic esterases.[7]
- Imaging:
  - Mount the coverslip or dish onto the confocal microscope stage, maintaining the temperature at 37°C if possible.[5]
  - Excite the **Fluo-5N** at 488 nm and collect the emission between 500-550 nm.
  - Acquire baseline fluorescence images for a few minutes before adding your stimulus.
  - Add the agonist or drug of interest and record the changes in fluorescence over time.

## Protocol 2: Measuring $[Ca^{2+}]_m$ in Isolated Mitochondria using Fluo-5N Salt

This protocol is suitable for in vitro experiments using a fluorescence plate reader or a fluorometer with isolated mitochondria.

Materials:

- **Fluo-5N**, pentapotassium salt

- Isolated mitochondria (0.5-1 mg/mL protein)
- Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K<sub>2</sub>HPO<sub>4</sub>, 1 mM MgCl<sub>2</sub>, 5 mM glutamate, 5 mM malate, pH 7.2)[6]
- CaCl<sub>2</sub> solution
- Fluorescence plate reader or fluorometer.

#### Procedure:

- Preparation:
  - Prepare a stock solution of **Fluo-5N** salt in nuclease-free water.
  - Prepare a working solution of 1 μM **Fluo-5N** in the respiration buffer.[5]
- Mitochondria Suspension:
  - Resuspend the isolated mitochondria in the respiration buffer containing 1 μM **Fluo-5N** to a final concentration of 0.5 mg/mL.[5]
- Measurement:
  - Add the mitochondrial suspension to the wells of a 96-well plate or a cuvette.
  - Place the plate or cuvette in the instrument and set the temperature to 30-37°C.[5]
  - Set the excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.
  - Record the baseline fluorescence.
  - Add a bolus of CaCl<sub>2</sub> (e.g., a final concentration of 10 μM) and continuously record the fluorescence.[5]
- Data Interpretation:
  - Upon addition of CaCl<sub>2</sub>, the extra-mitochondrial **Fluo-5N** will show an immediate increase in fluorescence.

- As the energized mitochondria take up the  $\text{Ca}^{2+}$ , the fluorescence in the buffer will decrease, providing a measure of the rate of mitochondrial  $\text{Ca}^{2+}$  uptake.[5]

## Data Presentation and Analysis

Normalization: Raw fluorescence intensity values (F) should be normalized to the initial baseline fluorescence ( $F_0$ ) and expressed as  $F/F_0$ . This corrects for variations in dye loading and cell number.

Calibration (Optional): To convert fluorescence signals into absolute  $[\text{Ca}^{2+}]_m$ , an in situ calibration is necessary. This typically involves permeabilizing the cells to equilibrate mitochondrial and extracellular  $[\text{Ca}^{2+}]$  and measuring fluorescence at known  $\text{Ca}^{2+}$  concentrations. The following equation can be used:

$$[\text{Ca}^{2+}] = K_d * (F - F_{\text{min}}) / (F_{\text{max}} - F)$$

Where:

- $K_d$  is the dissociation constant of **Fluo-5N** (~90  $\mu\text{M}$ ).
- F is the measured fluorescence intensity.
- $F_{\text{min}}$  is the fluorescence in the absence of  $\text{Ca}^{2+}$  (determined using a  $\text{Ca}^{2+}$  chelator like EGTA).
- $F_{\text{max}}$  is the fluorescence at saturating  $\text{Ca}^{2+}$  concentrations (determined using a  $\text{Ca}^{2+}$  ionophore like ionomycin and a high  $\text{Ca}^{2+}$  solution).[4]

## Concluding Remarks

**Fluo-5N** is a valuable tool for investigating mitochondrial calcium dynamics, particularly in scenarios involving high calcium concentrations. Its compatibility with standard instrumentation makes it accessible for a wide range of applications in basic research and drug discovery. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results. Researchers should optimize loading conditions and consider the need for in situ calibration based on their specific experimental questions.

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